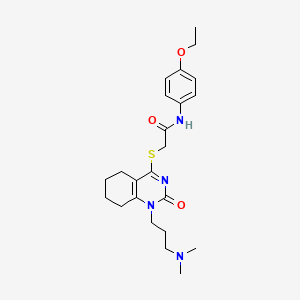![molecular formula C20H19F3N2O2S B2604774 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851412-08-3](/img/structure/B2604774.png)
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is a synthetic compound that is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and its potential benefits and limitations for laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide' involves the reaction of 1-propyl-3-indolethiol with 4-(trifluoromethoxy)benzoyl chloride followed by reaction with N-(2-bromoethyl)acetamide.
Starting Materials
1-propyl-3-indolethiol, 4-(trifluoromethoxy)benzoyl chloride, N-(2-bromoethyl)acetamide
Reaction
1. 1-propyl-3-indolethiol is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form 2-(1-propylindol-3-yl)sulfanyl-4-(trifluoromethoxy)benzoic acid., 2. The resulting acid is then reacted with N-(2-bromoethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide.
Mecanismo De Acción
The mechanism of action of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory cytokines. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, it has been found to interact with specific receptors in the brain, which may contribute to its potential in the treatment of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. It also exhibits antioxidant activity, which may protect cells from oxidative damage. Additionally, it has been found to inhibit the growth of cancer cells, which may contribute to its potential in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potential in the treatment of various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activity, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity at higher concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research of 2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide. One direction is to investigate its potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, as well as its potential interactions with other compounds. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for clinical use.
Aplicaciones Científicas De Investigación
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide has various scientific research applications. It is commonly used in studies related to the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S/c1-2-11-25-12-18(16-5-3-4-6-17(16)25)28-13-19(26)24-14-7-9-15(10-8-14)27-20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNNHYGAVGSMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

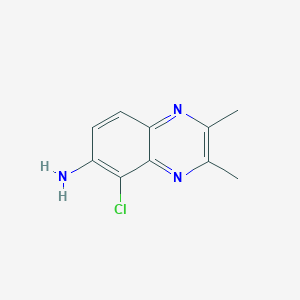
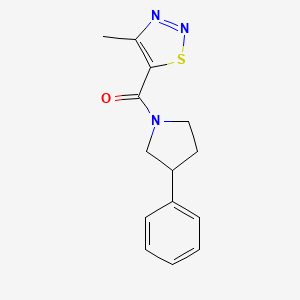
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
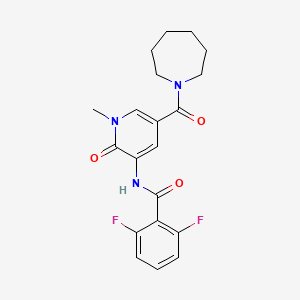
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)
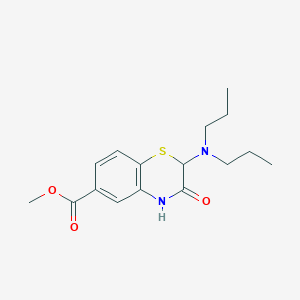
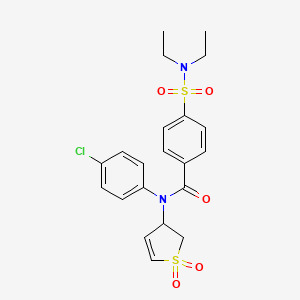
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)
